3-Hydroxy-4-(3-methylthiophenyl)benzoic acid
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Overview
Description
3-Hydroxy-4-(3-methylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the third position and a 3-methylthiophenyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylthiophene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-4-(3-methylthiophenyl)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(3-methylthiophenyl)benzyl alcohol.
Substitution: Formation of 3-alkoxy-4-(3-methylthiophenyl)benzoic acid derivatives.
Scientific Research Applications
3-Hydroxy-4-(3-methylthiophenyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the 3-methylthiophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Hydroxy-4-methoxybenzoic acid
- 3-Hydroxy-4-ethoxybenzoic acid
- 3-Hydroxy-4-(2-methylthiophenyl)benzoic acid
Comparison: 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and biological properties. Compared to 3-Hydroxy-4-methoxybenzoic acid, the thiophenyl group provides additional hydrophobic interactions and potential sulfur-based reactivity. This makes this compound a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-hydroxy-4-(3-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWAYCCSAMKOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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